2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a chloro group, a fluorobenzamide moiety, and an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indene Ring System: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized through an amide coupling reaction, where a fluorobenzoic acid derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound can be used to study the interaction with biological targets, such as enzymes and receptors.
Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide: Characterized by the presence of a chloro and fluoro group.
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-bromobenzamide: Similar structure but with a bromo group instead of a fluoro group.
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-iodobenzamide: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the fluoro group can enhance its binding affinity to certain biological targets and improve its metabolic stability.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-15-9-12(18)5-7-14(15)16(20)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHFUAOYKTYLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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